molecular formula C13H11FN2O4S B5812747 N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No.: B5812747
M. Wt: 310.30 g/mol
InChI Key: ZQQWIZXQTBXFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-fluoro-3-nitroaniline in a suitable solvent like dichloromethane.
  • Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of N-(4-fluoro-3-aminophenyl)-1-phenylmethanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit the function of penicillin-binding proteins, leading to cell lysis and bacterial death . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-12-7-6-11(8-13(12)16(17)18)15-21(19,20)9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQWIZXQTBXFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.